Enantiomeric Purity and Identity
The most critical differentiator for (S)-2-phenylbutane-1,4-diol is its defined (S)-stereochemistry, in contrast to its (R)-enantiomer [1]. While both enantiomers share identical physical properties, their biological and catalytic activities can be profoundly different. The procurement of the (S)-enantiomer (CAS 61548-77-4) guarantees the stereochemical outcome in reactions designed around its specific geometry [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Defined (S)-enantiomer |
| Comparator Or Baseline | (R)-enantiomer (CAS 6837-05-4) |
| Quantified Difference | N/A; property is qualitative, not quantitative |
| Conditions | N/A; fundamental property of the molecule |
Why This Matters
This matters because the stereochemistry is the primary driver of its function as a chiral building block; procuring the correct enantiomer is non-negotiable for achieving the desired stereochemical outcome in asymmetric synthesis.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12648497, (2S)-2-Phenylbutane-1,4-diol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12648497. View Source
- [2] Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: The strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. View Source
